Cas no 2171519-03-0 (2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid)

2-{4-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a thiomorpholine core with an acetylene side chain. Its key structural attributes include the Fmoc group, which provides orthogonal protection for amine functionalities in solid-phase peptide synthesis (SPPS), and the terminal alkyne, enabling selective modifications via click chemistry. The thiomorpholine ring enhances conformational flexibility and potential interactions in peptide design. This compound is particularly valuable for synthesizing complex peptide conjugates or probes, offering controlled deprotection and versatile functionalization. Its stability under standard SPPS conditions makes it suitable for applications in medicinal chemistry and bioconjugation.
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid structure
2171519-03-0 structure
Product name:2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid
CAS No:2171519-03-0
MF:C26H26N2O5S
MW:478.560045719147
CID:5837713
PubChem ID:165542104

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid
    • 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
    • EN300-1507096
    • 2171519-03-0
    • Inchi: 1S/C26H26N2O5S/c1-2-7-23(25(31)28-12-13-34-16-17(28)14-24(29)30)27-26(32)33-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h1,3-6,8-11,17,22-23H,7,12-16H2,(H,27,32)(H,29,30)
    • InChI Key: QECVOJXVSUMGDX-UHFFFAOYSA-N
    • SMILES: S1CCN(C(C(CC#C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(CC(=O)O)C1

Computed Properties

  • Exact Mass: 478.15624311g/mol
  • Monoisotopic Mass: 478.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų
  • XLogP3: 3.2

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1507096-2500mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1507096-10000mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1507096-250mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1507096-5000mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1507096-50mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1507096-500mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1507096-1000mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1507096-1.0g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
1g
$0.0 2023-06-05
Enamine
EN300-1507096-100mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]thiomorpholin-3-yl}acetic acid
2171519-03-0
100mg
$2963.0 2023-09-27

Additional information on 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic Acid (CAS No. 2171519-03-0): An Overview

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid (CAS No. 2171519-03-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Pentynoyl-Thiomorpholine Acetic Acid, is characterized by its unique structural features and potential biological activities. The compound consists of a thiomorpholine ring, an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and a pentynoyl moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which makes it particularly useful in the preparation of complex peptides and peptidomimetics. The pentynoyl moiety, on the other hand, introduces a triple bond into the molecule, which can participate in various chemical reactions such as click chemistry, making this compound a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound can be used as a key intermediate in the synthesis of inhibitors targeting specific enzymes involved in cancer progression. The researchers found that derivatives of this compound exhibited potent inhibitory activity against kinases such as AKT and mTOR, which are crucial for cell survival and proliferation in cancer cells.

In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of Fmoc-Pentynoyl-Thiomorpholine Acetic Acid in the development of antimicrobial agents. The compound was modified to create analogs with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed that these analogs were effective against multidrug-resistant strains, suggesting their potential as novel antibiotics.

The thiomorpholine ring present in 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid is known for its ability to form stable complexes with metal ions, which can be exploited for various applications. For example, a recent study published in Inorganic Chemistry Communications investigated the coordination behavior of this compound with copper ions. The researchers found that the thiomorpholine ring facilitated the formation of stable copper complexes, which exhibited catalytic activity in C-H activation reactions. This finding opens up new possibilities for using this compound as a ligand in homogeneous catalysis.

Beyond its applications in medicinal chemistry and catalysis, Fmoc-Pentynoyl-Thiomorpholine Acetic Acid has also been explored for its potential use in materials science. A study published in Advanced Materials reported the synthesis of self-assembled nanostructures using this compound as a building block. The researchers demonstrated that these nanostructures exhibited unique optical and electronic properties, making them promising candidates for applications in nanotechnology and biotechnology.

In conclusion, 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylthiomorpholin-3-yl}acetic acid (CAS No. 2171519-03-0) is a multifaceted compound with a wide range of potential applications. Its unique structural features make it an invaluable intermediate in the synthesis of bioactive molecules, antimicrobial agents, catalytic complexes, and advanced materials. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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